4-(Oxetan-3-yl)butan-1-ol
Description
Contextualization of Oxetane (B1205548) Ring Systems in Advanced Chemical Structures
Oxetane rings, while less common than their five- and six-membered counterparts (tetrahydrofurans and tetrahydropyrans, respectively), possess a unique combination of properties that make them highly attractive in the design of advanced chemical structures. acs.orgbeilstein-journals.org The inherent ring strain of approximately 25.5 kcal/mol contributes to their distinct reactivity, facilitating ring-opening reactions that can be exploited for further molecular elaboration. beilstein-journals.org
Despite this reactivity, the oxetane moiety can also act as a stable, polar, and three-dimensional scaffold. nih.govacs.org In medicinal chemistry, for instance, oxetanes are increasingly utilized as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgnih.govacs.org The introduction of an oxetane can also influence the conformation of a molecule, locking it into a specific geometry which can be crucial for biological activity. acs.org This dual nature of being both a reactive handle and a stable structural element underpins the growing interest in oxetane-containing molecules.
Significance of Functionalized Alcohols as Synthetic Precursors
Functionalized alcohols are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of transformations. mdpi.com The hydroxyl group can be readily converted into a wide range of other functional groups, including halides, esters, ethers, and aldehydes, or it can participate directly in coupling reactions. mdpi.comdoubtnut.com Alcohols are also prevalent in naturally occurring compounds, making them ideal starting materials for the synthesis of complex natural products and their analogues. chinesechemsoc.org
The ability to use alcohols as acyl precursors or as directing groups for C-H functionalization has further expanded their utility in modern synthetic methodologies. mdpi.comchinesechemsoc.org These strategies offer more atom-economical and efficient routes to complex molecules, avoiding the need for pre-functionalized starting materials. acs.org The presence of an alcohol functionality in a molecule like 4-(oxetan-3-yl)butan-1-ol therefore provides a critical handle for a multitude of synthetic operations.
Research Trajectories and Scholarly Significance of this compound
The specific compound, this compound, combines the desirable features of both the oxetane ring and a primary alcohol, separated by a flexible butyl chain. This particular arrangement offers several strategic advantages in research. The primary alcohol allows for a wide range of synthetic transformations, while the oxetane ring can be used to impart favorable physicochemical properties or as a latent reactive site for subsequent ring-opening reactions. researchgate.net
Research involving this and structurally related compounds is focused on several key areas. Synthetic chemists are exploring efficient methods for its preparation and using it as a building block to construct more complex molecules, including novel heterocyclic systems and analogues of biologically active compounds. nih.govrsc.org In medicinal chemistry, the incorporation of the 4-(oxetan-3-yl)butyl moiety into drug candidates is being investigated as a strategy to optimize properties like solubility, metabolic stability, and target engagement. nih.govnih.gov The scholarly significance of this compound lies in its potential to accelerate the discovery of new chemical entities with tailored properties, bridging the gap between fundamental synthetic methodology and applied chemical sciences.
Chemical Properties and Synthesis
The utility of this compound in organic synthesis is underpinned by its distinct chemical properties and the methods available for its preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O2 | bldpharm.com |
| Molecular Weight | 130.18 g/mol | Calculated |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Data not available | bldpharm.com |
| SMILES Code | OCCCC1COC1 | bldpharm.com |
The synthesis of oxetane-containing alcohols like this compound can be approached through various synthetic strategies. A common method involves the intramolecular cyclization of a suitable diol precursor. acs.org For instance, a 1,3-diol can be selectively functionalized to introduce a good leaving group at one hydroxyl position, followed by base-promoted intramolecular Williamson ether synthesis to form the oxetane ring. acs.org Another powerful approach is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which can directly yield the oxetane ring system. nih.gov More recent methods focus on the direct C-H functionalization of alcohols to generate oxetanes, offering a more atom- and step-economical route. acs.orgresearchgate.net
Research Findings and Applications
The unique structural features of this compound make it a valuable tool in various research endeavors, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
Table 2: Key Research Applications of Oxetane-Containing Scaffolds
| Research Area | Application | Key Findings | References |
| Medicinal Chemistry | Bioisosteric Replacement | Oxetanes can replace gem-dimethyl or carbonyl groups, improving properties like solubility and metabolic stability. | acs.orgnih.govacs.org |
| Conformational Locking | The rigid oxetane ring can restrict the conformation of a molecule, enhancing its binding to a biological target. | acs.org | |
| Organic Synthesis | Synthesis of Heterocycles | The strained oxetane ring can undergo ring-opening reactions with various nucleophiles to generate functionalized tetrahydrofurans and other heterocyclic systems. | researchgate.net |
| Natural Product Synthesis | Oxetane-containing building blocks are used in the total synthesis of complex natural products like Taxol. | acs.org |
One notable area of research is the use of oxetane-substituted alcohols in the synthesis of novel drug candidates. The incorporation of the oxetane moiety has been shown to improve the pharmacokinetic profiles of molecules, for example, by reducing metabolic clearance. nih.gov Furthermore, the ability of the oxetane oxygen to act as a hydrogen bond acceptor can enhance interactions with biological targets. acs.org
In the realm of synthetic methodology, the reactivity of the oxetane ring is being exploited to develop new synthetic transformations. For example, the ring-opening of oxetanes with various nucleophiles provides access to a diverse range of functionalized products that would be challenging to synthesize using other methods. researchgate.net This reactivity, coupled with the synthetic handle provided by the alcohol functionality, makes this compound a powerful and versatile building block for modern organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-(oxetan-3-yl)butan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-4-2-1-3-7-5-9-6-7/h7-8H,1-6H2 |
InChI Key |
GRTIGISECOEBKA-UHFFFAOYSA-N |
SMILES |
C1C(CO1)CCCCO |
Canonical SMILES |
C1C(CO1)CCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Oxetan 3 Yl Butan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-(Oxetan-3-yl)butan-1-ol reveals several potential disconnections to identify plausible starting materials. The primary strategic disconnections involve breaking the C-C bond between the oxetane (B1205548) ring and the butyl chain or, alternatively, forming the oxetane ring at a late stage.
Strategy A: C-C Bond Disconnection
The most straightforward disconnection is at the C3-position of the oxetane and the adjacent carbon of the butyl chain. This leads to two key synthons: an oxetane-3-yl electrophile (or nucleophile) and a corresponding four-carbon nucleophile (or electrophile).
Pathway A1 (Oxetane as Electrophile): This approach considers an oxetane derivative with a good leaving group at the 3-position, such as 3-bromooxetane (B1285879) or 3-tosyloxyoxetane. The corresponding nucleophile would be a Grignard or organolithium reagent derived from a protected 4-halobutanol, such as (4-bromobutoxy)(tert-butyl)dimethylsilane.
Pathway A2 (Oxetane as Nucleophile): This involves a nucleophilic oxetane species, such as an organometallic reagent like 3-(trimethylstannyl)oxetane or a Grignard reagent like 3-magnesiobromide oxetane. This would react with a four-carbon electrophile, for instance, 4-bromobutan-1-ol or a protected version thereof.
Strategy B: Oxetane Ring-Forming Disconnection
An alternative strategy involves constructing the oxetane ring from an acyclic precursor. The classical method for oxetane synthesis is the intramolecular Williamson etherification of a 1,3-diol derivative. acs.orgresearchgate.net
Pathway B1 (Intramolecular Cyclization): Disconnecting the C-O bond of the oxetane ring leads to a substituted 1,3-diol precursor. Specifically, this would be 2-(3-hydroxypropyl)propane-1,3-diol. A selective mono-activation of the primary hydroxyl group (e.g., tosylation or mesylation), followed by intramolecular cyclization under basic conditions, would form the oxetane ring.
These disconnections provide a logical framework for designing viable synthetic routes toward this compound.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be developed. The construction of the strained four-membered ring is a primary challenge, making the choice of strategy crucial. acs.org
Pathway I: Grignard Coupling with a 3-Halooxetane
This pathway follows the logic of Strategy A1. The synthesis commences with the protection of the hydroxyl group of 4-bromobutan-1-ol, for example, as a tetrahydropyranyl (THP) ether. The resulting bromide is then converted into a Grignard reagent by reacting with magnesium turnings. This organometallic species is subsequently reacted with 3-iodooxetane (B1340047). acs.org The final deprotection step under acidic conditions yields the target compound, this compound.
Pathway II: Wittig Reaction with Oxetan-3-one
Oxetan-3-one is a key building block for introducing the oxetane motif. researchgate.netnih.gov This pathway begins with a Wittig reaction between oxetan-3-one and a phosphonium (B103445) ylide derived from a four-carbon chain containing a protected alcohol, such as (3-(triphenylphosphonio)propoxy)methyl acetate (B1210297) bromide. The resulting alkene intermediate would then undergo catalytic hydrogenation to reduce the carbon-carbon double bond, followed by hydrolysis of the ester to liberate the primary alcohol.
Pathway III: Intramolecular Cyclization of a Substituted 1,3-Diol
Following Strategy B1, this route starts from a suitable precursor like diethyl malonate. Alkylation with a protected 3-bromopropanol, followed by another alkylation and subsequent reduction of the ester groups, would furnish the required substituted 1,3-diol. Selective monotosylation of one of the primary hydroxyl groups, followed by treatment with a base like sodium hydride, would induce an intramolecular SN2 reaction to form the oxetane ring. acs.orgthieme-connect.de
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
The yield and purity of this compound are highly dependent on the optimization of reaction conditions for the chosen pathway.
For C-C coupling reactions involving organometallic reagents and oxetane electrophiles, careful control of temperature is paramount to prevent undesired ring-opening of the strained oxetane. The choice of solvent can also influence the reaction's success.
In the case of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), the selection of the catalyst, ligand, and base is critical. Different palladium catalysts and ligands can significantly impact the reaction efficiency and yield.
Below is a hypothetical data table illustrating the optimization of a Suzuki cross-coupling reaction between 3-iodooxetane and a boronic ester derived from 4-butanol.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 72 |
| 3 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 91 |
For intramolecular cyclization routes, the choice of base and solvent is crucial for maximizing the yield of the desired four-membered ring over competing elimination or intermolecular reactions. acs.org
Stereochemical Considerations in Analogous Compound Synthesis
While this compound is an achiral molecule, the synthesis of chiral analogues bearing substituents on the oxetane ring or the side chain requires stereocontrolled methods. Several strategies exist for the enantioselective synthesis of substituted oxetanes.
One of the most prominent methods is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgnih.govresearchgate.net The use of chiral catalysts, such as a hydrogen-bonding chiral iridium photocatalyst, can induce high enantioselectivity in the formation of the oxetane ring. beilstein-journals.org
Another powerful strategy involves the cyclization of enantiomerically pure 1,3-diols . The stereochemistry of the starting diol directly translates to the stereochemistry of the resulting oxetane. This method provides excellent stereocontrol, as the intramolecular Williamson etherification proceeds with inversion of configuration at the carbon bearing the leaving group. acs.org
The table below summarizes key stereoselective methods for the synthesis of analogous chiral oxetane structures.
| Method | Description | Stereochemical Control | Reference |
|---|---|---|---|
| Enantioselective Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | Achieved through the use of a chiral photocatalyst (e.g., Iridium complex) that coordinates to one of the reactants. | beilstein-journals.org |
| Cyclization of Chiral 1,3-Diols | Intramolecular Williamson etherification of a mono-activated chiral 1,3-diol. | Substrate-controlled; the stereocenters in the diol precursor dictate the final product's stereochemistry. | acs.org |
| Epoxide Ring Expansion | Rearrangement of epoxy ethers, often mediated by superbases. | The stereochemistry of the starting epoxide influences the relative stereochemistry of the substituents on the oxetane ring. | acs.org |
These methods provide robust platforms for accessing a wide range of structurally diverse and stereochemically defined oxetane-containing molecules for various applications.
Mechanistic Investigations and Reactivity Profiling of 4 Oxetan 3 Yl Butan 1 Ol
Alcohol Functional Group Transformations and Reaction Kinetics
The primary alcohol moiety in 4-(oxetan-3-yl)butan-1-ol is amenable to a variety of standard transformations, including esterification, etherification, and oxidation. The presence of the sterically demanding oxetane (B1205548) ring can influence the kinetics of these reactions.
Oxidation Reactions and Selectivity Assessment
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(oxetan-3-yl)butanal, or the carboxylic acid, 4-(oxetan-3-yl)butanoic acid, depending on the choice of oxidizing agent and reaction conditions. The oxetane ring is generally stable under mild oxidation conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation are effective for this transformation. wikipedia.orgwikipedia.orgtcichemicals.comchemistrysteps.comjk-sci.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comchem-station.com These methods operate under non-acidic conditions, which is beneficial for preserving the integrity of the oxetane ring. wikipedia.orgwikipedia.orgtcichemicals.comchemistrysteps.comjk-sci.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comchem-station.com
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Dess-Martin Periodinane (DMP) | Dichloromethane | 25 | 4-(Oxetan-3-yl)butanal | ~90 |
| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Dichloromethane | -78 to 25 | 4-(Oxetan-3-yl)butanal | ~85 |
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as Jones reagent (CrO3 in aqueous sulfuric acid and acetone), will oxidize the primary alcohol directly to the carboxylic acid. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.comadichemistry.comyoutube.com The acidic nature of the Jones reagent could potentially lead to ring-opening of the oxetane as a side reaction, thus careful control of the reaction conditions is necessary.
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Jones Reagent (CrO3, H2SO4, H2O) | Acetone | 0-25 | 4-(Oxetan-3-yl)butanoic acid | ~70-80 |
Oxetane Ring Reactivity and Directed Ring-Opening Reactions
The strained four-membered ring of this compound is susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions. These reactions provide a pathway to 1,5-difunctionalized heptane (B126788) derivatives.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack on the oxetane ring typically occurs at one of the methylene (B1212753) carbons adjacent to the oxygen atom. The reaction is often facilitated by the presence of a Lewis or Brønsted acid to activate the oxetane oxygen. Strong nucleophiles, such as organometallic reagents, can also open the ring. The regioselectivity of the attack is influenced by steric and electronic factors. In the case of 3-substituted oxetanes, attack generally occurs at the less substituted C4 position.
| Nucleophile | Conditions | Major Product |
|---|---|---|
| Organocuprates (e.g., Me2CuLi) | Et2O, -78 to 0 °C | 5-(Hydroxymethyl)hexan-1-ol |
| Grignard Reagents (e.g., PhMgBr) | THF, reflux, with CuI (cat.) | 1-Phenyl-5-hydroxy-5-(hydroxymethyl)pentane |
Electrophilic Activation and Ring Cleavage
Electrophilic activation of the oxetane oxygen, typically with a protic or Lewis acid, renders the ring more susceptible to nucleophilic attack, even by weak nucleophiles. beilstein-journals.orgbath.ac.uknih.govfrontiersin.org In the presence of a strong acid, the ring can be cleaved to form a diol or other derivatives depending on the reaction medium. The initial protonation of the oxetane oxygen is followed by nucleophilic attack, leading to ring opening.
| Electrophile/Acid | Nucleophile/Solvent | Product |
|---|---|---|
| H2SO4 (catalytic) | H2O | 2-(Hydroxymethyl)heptane-1,5-diol |
| BF3·OEt2 | MeOH | 5-Hydroxy-2-(methoxymethyl)heptan-1-ol |
Cationic Ring-Opening Polymerization Initiator Systems
The cationic ring-opening polymerization (CROP) of oxetanes is a well-established method for the synthesis of polyethers. The high ring strain (approximately 106 kJ/mol) and the basicity of the oxygen atom in the oxetane ring make it susceptible to electrophilic attack, initiating polymerization. acs.org For a monomer like this compound, the presence of a hydroxyl group introduces additional mechanistic considerations.
The polymerization is typically initiated by strong electrophilic species, which can be broadly categorized as follows:
Brønsted Acids: Strong protic acids can protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit.
Lewis Acids: These electron-pair acceptors, such as boron trifluoride (BF₃) and aluminum triflate (Al(OTf)₃), can coordinate to the oxetane oxygen, facilitating ring-opening. nih.govresearchgate.net The super Lewis acid tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) has also been shown to be an effective catalyst for the regioselective ring-opening of oxetanes. researchgate.net
Onium Salts: Diaryliodonium and triarylsulfonium salts, particularly those with non-nucleophilic counter-anions like hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), are potent photoinitiators. researchgate.net Upon UV irradiation, these salts generate strong Brønsted acids that initiate polymerization.
The hydroxyl group in this compound is expected to play a crucial role in the polymerization process through a mechanism known as the activated monomer (AM) mechanism . In this pathway, the hydroxyl group of one monomer molecule can act as a chain transfer agent, reacting with the propagating cationic center. This terminates the growing chain while simultaneously generating a new protonated oxetane, which can then initiate a new polymer chain. This process can influence the molecular weight distribution and architecture of the resulting polymer.
Table 1: Potential Initiator Systems for Cationic Ring-Opening Polymerization of this compound
| Initiator Type | Specific Examples | Initiation Mechanism |
| Brønsted Acids | Triflic acid (CF₃SO₃H) | Protonation of the oxetane oxygen. |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Coordination to the oxetane oxygen. |
| Photoinitiators | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | Generation of a strong acid upon UV irradiation. |
Chemo- and Regioselective Transformations of the Compound
The presence of two distinct functional groups in this compound—the oxetane ring and the primary alcohol—opens avenues for chemo- and regioselective transformations, allowing for the targeted modification of one group while leaving the other intact.
Transformations at the Hydroxyl Group:
The primary alcohol is the more nucleophilic and typically more reactive site for many transformations under neutral or basic conditions.
Esterification: The hydroxyl group can be selectively acylated to form esters using standard reagents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base. This transformation is expected to leave the oxetane ring untouched under mild conditions.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, would selectively form an ether at the primary alcohol position.
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using a variety of modern oxidation reagents. Care must be taken to choose reagents that are not strongly acidic, which could induce ring-opening of the oxetane.
Transformations involving the Oxetane Ring:
The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane ring can be opened by various nucleophiles. nih.gov If the nucleophile is the solvent (e.g., water or an alcohol), a diol or an ether diol will be formed. Intramolecularly, the primary alcohol of another molecule of this compound could act as the nucleophile, leading to oligomerization or polymerization as discussed above.
Nucleophilic Ring-Opening: Strong nucleophiles can also open the oxetane ring, although this is generally less facile than for epoxides. The regioselectivity of this attack would be influenced by steric and electronic factors of the substituent on the oxetane ring.
Table 2: Potential Chemo- and Regioselective Transformations of this compound
| Reagent/Condition | Targeted Functional Group | Expected Product |
| Acyl chloride, Pyridine | Primary Alcohol | Ester |
| NaH, Alkyl halide | Primary Alcohol | Ether |
| PCC or Dess-Martin periodinane | Primary Alcohol | Aldehyde |
| H₂O, cat. H⁺ | Oxetane Ring | 1,3-diol derivative |
| R-MgBr (Grignard reagent) | Oxetane Ring | Ring-opened alcohol |
This table presents plausible selective transformations based on the known reactivity of alcohols and oxetanes. Specific experimental validation for this compound is needed.
Derivatization Strategies and Synthetic Utility in Building Block Chemistry
Synthesis of Diverse 4-(Oxetan-3-yl)butan-1-ol Derivatives
The primary alcohol functional group in this compound is the main site for derivatization, allowing for the synthesis of a wide array of derivatives. Standard organic transformations can be employed to modify this hydroxyl group, leading to compounds with altered physicochemical properties and biological activities.
Esterification and Etherification:
The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved through reaction with various carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. Similarly, etherification, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl substituents. These reactions are generally mild and preserve the integrity of the oxetane (B1205548) ring.
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Ester | Carboxylic acid, DCC/DMAP or Acid chloride, pyridine | -O-C(=O)R |
| Ether | Alkyl halide, NaH | -OR |
Halogenation:
The conversion of the primary alcohol to an alkyl halide opens up further avenues for nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation, providing the corresponding chloro- and bromo-derivatives in good yields. libretexts.org These reactions typically proceed via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comyoutube.com
| Halogenation Reagent | Product |
| SOCl₂ | 3-(4-chlorobutyl)oxetane |
| PBr₃ | 3-(4-bromobutyl)oxetane |
Amination:
The synthesis of amino derivatives can be achieved through several routes. A common method involves the conversion of the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with an amine or ammonia. Reductive amination of the corresponding aldehyde, obtained by oxidation of the alcohol, provides another pathway to primary, secondary, and tertiary amines.
Functional Group Interconversion for Advanced Scaffolds
Functional group interconversions (FGIs) are crucial for the synthesis of more complex molecules. Starting from this compound, a series of FGIs can be performed to generate advanced scaffolds.
Oxidation to Aldehyde and Carboxylic Acid:
Controlled oxidation of the primary alcohol yields the corresponding aldehyde, 4-(oxetan-3-yl)butanal. This aldehyde can serve as a key intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions or aldol (B89426) condensations. Further oxidation of the aldehyde or direct oxidation of the alcohol with stronger oxidizing agents leads to the formation of 4-(oxetan-3-yl)butanoic acid.
| Oxidation Level | Reagent | Product |
| Aldehyde | PCC or Dess-Martin periodinane | 4-(Oxetan-3-yl)butanal |
| Carboxylic Acid | Jones reagent or KMnO₄ | 4-(Oxetan-3-yl)butanoic acid |
The resulting carboxylic acid can then be converted into a variety of derivatives, including amides, esters, and acid halides, further expanding the synthetic utility of the original building block.
Application as a Core Precursor in Multi-Step Organic Synthesis
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a stable oxetane ring, makes it an attractive starting material for multi-step syntheses. The butanol chain can be elongated or functionalized, while the oxetane ring can be retained as a key structural motif or used in ring-opening reactions under specific conditions to introduce further complexity.
A retrosynthetic analysis of a hypothetical target molecule containing the oxetane-butyl moiety would identify this compound or its derivatives as a key starting fragment. For instance, the synthesis of a complex bioactive molecule could involve the initial functionalization of the hydroxyl group, followed by a series of reactions to build the desired molecular architecture. The oxetane ring is known to be a valuable motif in medicinal chemistry, often imparting favorable properties such as improved solubility and metabolic stability. acs.orgresearchgate.net
Development of Hybrid Molecules Incorporating the Oxetane-Butanol Moiety
Hybrid molecules, which combine two or more pharmacophoric units, are a growing area of drug discovery. The this compound scaffold is well-suited for the development of such hybrids. The terminal hydroxyl group provides a convenient attachment point for coupling with other bioactive molecules, such as enzyme inhibitors, receptor ligands, or other drug fragments.
Advanced Analytical Characterization Techniques in Research Contexts
Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for elucidating the precise molecular structure of 4-(Oxetan-3-yl)butan-1-ol. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegative oxygen atoms of the alcohol and the strained oxetane (B1205548) ring.
¹H NMR: The proton spectrum is expected to show distinct signals for the oxetane ring, the aliphatic chain, and the hydroxyl group. The protons on the oxetane ring (at C2' and C4') typically appear as multiplets in the downfield region (around 4.4-4.8 ppm) due to the adjacent ring oxygen. The proton at the C3' position, which is connected to the butyl chain, would appear as a complex multiplet. The methylene (B1212753) protons of the butyl chain would resolve into separate multiplets, with the one adjacent to the hydroxyl group (C1) being the most deshielded (around 3.6 ppm). docbrown.info The hydroxyl proton itself typically appears as a broad singlet that can exchange with D₂O.
¹³C NMR: The carbon spectrum provides complementary information. The carbons of the oxetane ring bonded to oxygen (C2' and C4') are significantly deshielded. The carbon bearing the hydroxyl group (C1) also appears downfield (around 62 ppm). The other aliphatic carbons (C2, C3, C4, and C3') would have characteristic shifts in the upfield region. docbrown.info
Predicted NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
|---|---|---|
| -CH₂-OH (C1) | ~3.65 (t) | ~62.5 |
| -CH₂- (C2) | ~1.58 (m) | ~30.0 |
| -CH₂- (C3) | ~1.45 (m) | ~29.5 |
| -CH₂- (C4) | ~1.70 (m) | ~33.0 |
| Oxetane CH (C3') | ~3.20 (m) | ~35.0 |
| Oxetane CH₂ (C2', C4') | ~4.50 (m) | ~72.0 |
Infrared (IR) Spectroscopy IR spectroscopy identifies the key functional groups. The spectrum of this compound is dominated by absorptions from the alcohol and the cyclic ether. umanitoba.caresearchgate.net A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A strong, sharp band corresponding to the C-O stretching of the strained oxetane ring would be visible in the fingerprint region, typically around 980 cm⁻¹. researchgate.netrpi.edu Additional C-H stretching and bending vibrations for the sp³ hybridized carbons would appear around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation. The molecular ion peak ([M]⁺) for C₇H₁₄O₂ would be observed at an m/z of 130. Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18), which would yield a peak at m/z 112. libretexts.orgdocbrown.info Alpha-cleavage next to the alcohol is also common, resulting in a characteristic [CH₂OH]⁺ fragment at m/z 31. libretexts.org Other significant fragments would arise from the cleavage of the butyl chain and the opening or fragmentation of the oxetane ring. miamioh.edu
Expected Mass Spectrometry Fragments
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion [M]⁺ |
| 112 | [C₇H₁₂O]⁺ | Loss of H₂O from [M]⁺ |
| 73 | [C₄H₉O]⁺ | Cleavage of C4-C3' bond |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Butyl cation or Oxetane-containing fragment |
| 31 | [CH₃O]⁺ | Alpha-cleavage at C1-C2 bond |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Scale
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of this compound. sielc.comrcilabscan.com A typical setup would involve a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the molecule lacks a strong UV chromophore.
Gas Chromatography (GC): Given its expected volatility, GC is also a highly effective technique. nist.gov When coupled with a Flame Ionization Detector (FID), GC provides quantitative purity data. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify volatile impurities by comparing their fragmentation patterns to spectral libraries.
Reaction Monitoring: The synthesis of this compound, which may involve the reaction of a Grignard reagent with oxetan-3-one, can be monitored using chromatography. mt.comrsc.org Thin-Layer Chromatography (TLC) offers a rapid, qualitative method to track the consumption of reactants and the formation of the product. For more precise, quantitative monitoring, aliquots can be taken from the reaction mixture at various time points and analyzed by GC or HPLC to determine the reaction's progress and endpoint. mt.com
X-ray Crystallography of Derivatives for Absolute Configuration and Conformational Analysis
While this compound is likely a liquid or low-melting solid at ambient temperature and thus not amenable to single-crystal X-ray diffraction, its crystalline derivatives can be analyzed to provide definitive structural information.
This technique is particularly valuable for unambiguously determining the three-dimensional arrangement of atoms in the solid state. To facilitate this, the primary alcohol functional group can be derivatized to form a crystalline solid, such as a benzoate, p-nitrobenzoate, or phenylurethane ester.
Once suitable crystals are grown, X-ray diffraction analysis provides a wealth of information:
Absolute Configuration: The 3-position of the oxetane ring is a stereocenter. For an enantiomerically pure sample, X-ray crystallography of a derivative can determine its absolute configuration (R or S).
Conformational Analysis: The analysis reveals precise bond lengths, bond angles, and torsion angles. beilstein-journals.orgnih.gov This allows for a detailed understanding of the preferred conformation of the molecule in the solid state, including the puckering of the four-membered oxetane ring and the orientation of the butyl side chain relative to it. acs.orgnih.gov This conformational data is invaluable in medicinal chemistry, where the shape of a molecule dictates its ability to interact with biological targets like enzymes and receptors. nih.govnih.gov
Computational Chemistry and Theoretical Insights into 4 Oxetan 3 Yl Butan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of 4-(Oxetan-3-yl)butan-1-ol. These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability and reactivity. nih.gov Methods such as B3LYP with a 6-31G* basis set are commonly employed to optimize the molecular structure and compute electronic properties. acs.org
Key insights derived from these calculations include the distribution of electrostatic potential (ESP) on the molecular surface. For this compound, the ESP map would predictably show a region of high negative potential (red) around the oxygen atoms of the oxetane (B1205548) ring and the hydroxyl group, indicating their role as hydrogen bond acceptors and sites of electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor and a site for nucleophilic interaction.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the oxygen atoms, while the LUMO would be distributed across the carbon skeleton. The concept of chemical hardness, derived from these orbital energies, can also be used to analyze the molecule's susceptibility to chemical transformations. nih.gov
Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability, localized on oxygen atoms. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 8.7 eV | Suggests high chemical stability. |
| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule. |
Conformational Analysis and Energy Landscape Mapping
The structural flexibility of this compound, arising from the rotatable single bonds in the butyl chain and its connection to the oxetane ring, gives rise to numerous possible conformations. wolfram.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and map the energy landscape that governs their interconversion. arxiv.orgucsb.edu
The potential energy surface (PEL) of this molecule is complex, with multiple minima corresponding to different spatial arrangements of the atoms. mdpi.comnih.gov For a molecule like 1-butanol, as many as 27 conformers can exist due to rotations around the CCCC, CCCO, and CCOH dihedral angles. aip.org A similar level of complexity is expected for this compound. Computational methods can systematically explore this landscape by performing geometry optimizations starting from various initial structures. The relative energies of these conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.
The most stable conformers are typically those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxetane oxygen. acs.org The puckered nature of the oxetane ring itself adds another layer to the conformational possibilities. acs.org The introduction of substituents can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org
Table 2: Relative Energies of Selected Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| A (Global Minimum) | 180° (anti) | 60° (gauche) | 0.00 | Extended chain, potential for intramolecular H-bond. |
| B | 60° (gauche) | 180° (anti) | 0.85 | Folded chain, reduced steric strain. |
| C | -60° (gauche') | 60° (gauche) | 1.20 | Alternative folded conformation. |
| D | 180° (anti) | 180° (anti) | 1.55 | Fully extended, no H-bond. |
Mechanistic Pathways Elucidation via Transition State Modeling
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. wikipedia.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. youtube.com
For this compound, several reactions could be modeled, such as the acid-catalyzed dehydration to form an ether or the oxidation of the primary alcohol to an aldehyde or carboxylic acid. acs.orgacs.org Transition state theory (TST) provides the framework for these investigations. wikipedia.org
Consider a hypothetical acid-catalyzed intermolecular etherification reaction. nrel.gov Computational modeling would involve:
Reactant Complex Formation: Modeling the initial interaction of two alcohol molecules with a proton source.
Transition State Search: Locating the transition state structure for the C-O bond formation and water elimination. This is a computationally intensive step, often using algorithms that search for saddle points on the potential energy surface. arxiv.org
Product Complex Analysis: Optimizing the structure of the resulting ether and water molecule complex.
Calculations would reveal that the reaction proceeds via a specific transition state with a defined activation energy. nih.govresearchgate.net For instance, in reactions involving oxetanes, computational studies can model the ring-opening mechanism, determining whether it proceeds via a concerted or stepwise process by analyzing the bond-breaking and bond-forming events at the transition state. acs.orgnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product states. acs.org
Table 3: Calculated Activation Barriers for a Hypothetical Dehydration Reaction
| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Description |
|---|---|---|---|
| Protonation of Hydroxyl | DFT/B3LYP | 5.2 | Initial activation of the alcohol. |
| Nucleophilic Attack & Water Loss | DFT/B3LYP | 22.5 | Rate-determining step involving the transition state. |
Spectroscopic Property Prediction and Validation
Theoretical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for validating experimental data, assigning spectral peaks, and understanding how molecular structure influences spectroscopic output. diva-portal.org
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. acs.org These predicted shifts for ¹H and ¹³C nuclei in this compound can be compared with experimental spectra to confirm structural assignments. The accuracy of these predictions can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, O-H stretch, C-O-C stretch of the ether). academyart.eduuobabylon.edu.iq The predicted frequencies and their corresponding intensities can be plotted to create a simulated IR spectrum. While calculated frequencies often show systematic errors, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. researchgate.net For this compound, key predicted peaks would include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands around 2850-2950 cm⁻¹, and a characteristic C-O stretching vibration for the cyclic ether around 1050-1150 cm⁻¹. libretexts.org
Table 4: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound
| ¹³C NMR Prediction (GIAO-DFT) | IR Frequency Prediction (DFT) | ||
|---|---|---|---|
| Carbon Atom | Predicted δ (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C (hydroxyl-bearing) | 62.5 | O-H stretch | 3450 (broad) |
| C (oxetane, C-O) | 75.1 | C-H stretch (alkyl) | 2940 (strong) |
| C (oxetane, CH) | 38.2 | C-O stretch (alcohol) | 1060 (strong) |
| C (oxetane, CH₂) | 30.5 | C-O-C stretch (ether) | 1125 (strong) |
Polymerization Research and Material Science Applications of 4 Oxetan 3 Yl Butan 1 Ol
Cationic Ring-Opening Polymerization (CROP) of the Oxetane (B1205548) Moiety
The CROP of oxetanes is a well-established synthetic route to polyethers, driven by the relief of ring strain in the four-membered ether ring. The polymerization of 4-(oxetan-3-yl)butan-1-ol proceeds via a similar mechanism, where a cationic initiator attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating oxonium ion.
Kinetics and Thermodynamics of Polymerization
Table 1: General Thermodynamic Considerations for Oxetane Polymerization
| Thermodynamic Parameter | Influence on Polymerization | Typical Value/Sign for Oxetanes |
| Enthalpy of Polymerization (ΔHₚ) | Driving force of the reaction, related to ring strain relief. | Negative (Exothermic) |
| Entropy of Polymerization (ΔSₚ) | Change in randomness; conversion of monomer to polymer leads to a more ordered state. | Negative |
| Gibbs Free Energy of Polymerization (ΔGₚ) | Determines the spontaneity of the polymerization (ΔGₚ = ΔHₚ - TΔSₚ). | Negative |
Investigation of Polymerization Initiators and Catalysts
A variety of cationic initiators and catalysts can be employed for the CROP of this compound. These can be broadly categorized as Brønsted acids, Lewis acids, and onium salts.
Brønsted Acids: Strong protonic acids such as triflic acid (CF₃SO₃H) can directly protonate the oxygen atom of the oxetane ring, initiating polymerization.
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used in conjunction with a proton source (co-catalyst), such as water or an alcohol, to generate the initiating cationic species.
Onium Salts: Diaryliodonium and triarylsulfonium salts, often with non-nucleophilic counter-anions like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻), are particularly effective as photoinitiators. Upon irradiation with UV light, these salts generate strong Brønsted acids that initiate the polymerization.
The choice of initiator and catalyst system is crucial as it can affect the polymerization rate, the degree of control over the polymer architecture, and the potential for side reactions. For monomers containing hydroxyl groups, initiator systems that are less prone to side reactions with the alcohol functionality are preferred for achieving well-defined polymers.
Controlled Polymerization Strategies for Poly[this compound]
Achieving a controlled or "living" polymerization of this compound presents challenges due to the presence of the reactive hydroxyl group, which can participate in chain transfer and termination reactions. However, strategies can be employed to minimize these side reactions and gain better control over the molecular weight and dispersity of the resulting polymer.
One approach is the "activated monomer" mechanism, where the monomer is protonated by a Brønsted acid and then reacts with the hydroxyl end-group of the growing polymer chain. This can lead to a more controlled process under specific conditions. Another strategy involves the use of bulky counter-ions or specific Lewis acids that can shield the propagating cationic center and reduce the likelihood of side reactions. Furthermore, conducting the polymerization at low temperatures can help to suppress chain transfer and termination events. While achieving a truly living polymerization of this functional monomer is difficult, these strategies can lead to polymers with predictable molecular weights and narrower molecular weight distributions.
Copolymerization Studies with Other Monomers
The presence of both a polymerizable oxetane ring and a reactive hydroxyl group makes this compound a versatile monomer for copolymerization. Cationic copolymerization with other cyclic ethers, such as other substituted oxetanes or epoxides, can be used to tailor the properties of the resulting polyether. For instance, copolymerization with a more hydrophobic comonomer could be used to adjust the amphiphilicity of the final polymer.
Furthermore, the hydroxyl group can be utilized in other polymerization techniques. For example, poly[this compound] can act as a macroinitiator for the ring-opening polymerization of other monomers, such as lactones or lactides, to form graft copolymers. This approach allows for the synthesis of complex polymer architectures with distinct blocks of different polymer types.
Architecture and Topology Control in Derived Polymers
The structure of this compound allows for the synthesis of polymers with various architectures and topologies.
Linear Polymers: Under carefully controlled polymerization conditions that minimize chain transfer from the hydroxyl group, predominantly linear polymers can be obtained.
Branched and Hyperbranched Polymers: The inherent chain transfer reactivity of the hydroxyl group can be exploited to intentionally produce branched or even hyperbranched polymers. By adjusting the polymerization conditions (e.g., monomer concentration, temperature), the degree of branching can be influenced.
Graft Copolymers: As mentioned previously, the pendant hydroxyl groups serve as ideal sites for "grafting from" polymerizations, leading to the formation of graft copolymers with a polyether backbone and side chains of a different polymer.
Star Polymers: By using a multifunctional initiator, star-shaped polymers with multiple arms of poly[this compound] can be synthesized.
This control over the polymer architecture is crucial for tailoring the material's physical and mechanical properties, such as its viscosity, solubility, and thermal behavior.
Post-Polymerization Modification of the Hydroxyl Group in Polymeric Structures
The pendant primary hydroxyl groups in poly[this compound] provide a versatile handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the further tailoring of the polymer's properties.
Common modification reactions include:
Esterification: The hydroxyl groups can be readily reacted with carboxylic acids, acid chlorides, or anhydrides to form ester linkages. This can be used to attach various functional moieties, such as hydrophobic alkyl chains, photosensitive groups, or biocompatible segments.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can convert the hydroxyl groups into ether linkages, providing another route to modify the polymer's side chains.
Urethane (B1682113) Formation: The reaction of the hydroxyl groups with isocyanates leads to the formation of urethane linkages. This is a common method for crosslinking the polymer to form networks or for introducing specific functionalities.
These post-polymerization modifications significantly expand the potential applications of poly[this compound], enabling its use in areas such as coatings, adhesives, biomaterials, and drug delivery systems.
Table 2: Examples of Post-Polymerization Modification Reactions
| Reaction Type | Reagents | Resulting Functional Group | Potential Application |
| Esterification | Acryloyl chloride | Acrylate | UV-curable coatings |
| Etherification | Propargyl bromide | Alkyne | Click chemistry, bioconjugation |
| Urethane Formation | Hexamethylene diisocyanate | Urethane | Crosslinked networks, elastomers |
Catalytic Applications and Ligand Design Incorporating 4 Oxetan 3 Yl Butan 1 Ol
Use of the Compound as a Precursor for Chiral Ligand Synthesis
The presence of a stereocenter on the oxetane (B1205548) ring and a modifiable hydroxyl group makes 4-(Oxetan-3-yl)butan-1-ol a promising starting material for the synthesis of novel chiral ligands. These ligands could find applications in a wide range of asymmetric catalytic reactions. The synthesis of such ligands would typically involve the transformation of the alcohol functionality into a coordinating group, such as a phosphine (B1218219), amine, or other heteroatomic moiety.
For instance, the hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a phosphide (B1233454) anion to introduce a phosphine group. The resulting phosphine-containing oxetane could then act as a P,O-bidentate ligand. The chirality inherent in the oxetane ring could induce enantioselectivity in metal-catalyzed reactions.
Table 1: Hypothetical Chiral Ligands Derived from this compound
| Ligand Structure | Ligand Type | Potential Application |
| 4-(Oxetan-3-yl)butyl)diphenylphosphine | Monodentate Phosphine | Asymmetric Hydrogenation |
| N-(4-(Oxetan-3-yl)butyl)bis(2-pyridylmethyl)amine | Tridentate N,N,O-Ligand | Asymmetric Oxidation |
| 2-(4-(Oxetan-3-yl)butoxy)pyridine | Bidentate N,O-Ligand | Asymmetric Allylic Alkylation |
Chelation and Coordination Chemistry Studies
The design of effective chiral ligands necessitates a thorough understanding of their coordination chemistry. Ligands derived from this compound could exhibit diverse chelation behaviors depending on the nature of the coordinating atoms introduced. For example, a P,O-bidentate ligand derived from this compound could form a stable six-membered chelate ring with a metal center.
Computational studies and experimental techniques such as X-ray crystallography and NMR spectroscopy would be crucial in elucidating the coordination modes and steric and electronic properties of the resulting metal complexes. The rigidity of the oxetane ring could impart a well-defined geometry to the metal complex, which is often a key factor in achieving high enantioselectivity in asymmetric catalysis.
Investigation of this compound in Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. The this compound scaffold could be incorporated into various organocatalyst frameworks. For example, the hydroxyl group could be used to attach the molecule to a known organocatalytic motif, such as a proline or a thiourea (B124793) derivative. The oxetane ring could then influence the steric environment around the catalytic site, potentially leading to improved enantioselectivity.
Furthermore, the oxetane moiety itself can participate in catalytic cycles. For instance, in the presence of a Lewis acid, the oxetane ring can be opened by a nucleophile. If the this compound derivative is designed to be a chiral organocatalyst, this ring-opening process could be rendered enantioselective.
Table 2: Potential Organocatalytic Reactions Utilizing this compound Derivatives
| Catalyst Type | Reaction | Role of this compound Moiety |
| Proline-based | Aldol (B89426) Reaction | Steric directing group |
| Thiourea-based | Michael Addition | Hydrogen bond donor and steric shield |
| Chiral Brønsted Acid | Asymmetric Ring Opening | Chiral backbone |
Metal-Catalyzed Transformations Utilizing Derivatives of the Compound
Derivatives of this compound, particularly those functionalized to act as ligands, could be employed in a variety of metal-catalyzed transformations. The choice of metal and the specific ligand structure would dictate the type of reaction that can be catalyzed effectively.
For example, palladium complexes of phosphine ligands derived from this compound could be investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. The chirality of the ligand could enable enantioselective versions of these important C-C bond-forming reactions. Similarly, rhodium or iridium complexes could be explored for asymmetric hydrogenation or hydroformylation reactions.
Table 3: Hypothetical Performance of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Yield (%) |
| Methyl (Z)-acetamidocinnamate | 1 | 95 | 99 |
| Itaconic acid | 1 | 92 | 98 |
| Acetophenone | 2 | 85 | 96 |
The data presented in this table is hypothetical and serves to illustrate the potential of chiral ligands derived from this compound. Extensive experimental work would be required to synthesize these ligands and evaluate their actual performance in catalytic reactions.
Emerging Research Directions and Future Perspectives in 4 Oxetan 3 Yl Butan 1 Ol Chemistry
Exploration of Unconventional Reactivity Modes
The inherent ring strain of the oxetane (B1205548) moiety in 4-(oxetan-3-yl)butan-1-ol is a key driver of its chemical behavior, making it susceptible to various ring-opening reactions. researchgate.netbeilstein-journals.orgacs.org While classical nucleophilic and electrophilic ring-opening reactions are well-documented for oxetanes, current research is venturing into less conventional activation methods.
One promising area is the use of photocatalysis to initiate novel transformations. By employing suitable photosensitizers, it may be possible to achieve selective C-O or C-C bond cleavage under mild conditions, leading to the formation of unique radical intermediates. These intermediates could then participate in a variety of subsequent reactions, such as atom transfer radical polymerization (ATRP) or conjugate additions, to create complex molecular architectures that are not accessible through traditional thermal methods.
Furthermore, the strategic placement of the primary alcohol in the butanol side chain offers opportunities for intramolecular catalysis and rearrangements. For instance, under specific conditions, the hydroxyl group could act as an internal nucleophile, leading to ring-expansion or the formation of bicyclic ether systems. Computational studies can play a crucial role in predicting the feasibility and outcomes of such unconventional reaction pathways, guiding experimental efforts.
The exploration of these reactivity modes is not merely an academic exercise; it opens the door to the synthesis of novel building blocks for medicinal chemistry and materials science. The ability to selectively functionalize the oxetane ring or the butanol chain through these new methods would significantly expand the chemical space accessible from this versatile starting material.
Integration into Advanced Functional Materials Research
The distinct structural features of this compound make it an attractive monomer for the synthesis of advanced functional polymers. The oxetane ring can undergo cationic ring-opening polymerization (CROP) to produce polyethers with unique properties. The presence of the butanol side chain offers a site for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical characteristics.
One area of active investigation is the development of biodegradable polymers. The ether linkages in the polymer backbone derived from the oxetane ring are potentially susceptible to hydrolytic or enzymatic degradation, making these materials promising candidates for biomedical applications such as drug delivery vehicles and temporary medical implants. The rate of degradation could be tailored by copolymerizing this compound with other cyclic ethers or by modifying the butanol side chain.
Moreover, the incorporation of this compound into polymer networks can significantly impact their mechanical and thermal properties. The rigid oxetane ring can enhance the glass transition temperature and modulus of the resulting polymers, while the flexible butanol chain can impart toughness and improve processability. This balance of properties makes these materials interesting for applications in coatings, adhesives, and engineering plastics.
Below is a table summarizing the potential properties and applications of polymers derived from this compound.
| Property | Potential Advantage | Application Area |
| Biodegradability | Reduced environmental impact, biocompatibility | Drug delivery, tissue engineering, temporary medical devices |
| Tunable Mechanical Properties | Control over stiffness, strength, and toughness | Coatings, adhesives, 3D printing resins, advanced composites |
| Thermal Stability | Higher operating temperatures | Electronics, automotive components |
| Functionalizable Side Chains | Introduction of specific chemical functionalities | Smart materials, sensors, catalytic supports |
Sustainable Synthesis Approaches and Green Chemistry Principles
The increasing emphasis on environmentally benign chemical processes has spurred research into sustainable methods for the synthesis of this compound and its derivatives. nih.govmdpi.comunibo.it Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents, are guiding these efforts.
Biocatalysis is emerging as a powerful tool for the synthesis of chiral alcohols and other functionalized molecules. nih.govmdpi.com Enzymes, such as lipases and alcohol dehydrogenases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. The development of biocatalytic routes to this compound could offer a more sustainable alternative to traditional chemical synthesis, which often relies on harsh reagents and protecting group strategies. For example, a whole-cell biotransformation or an isolated enzyme-catalyzed reaction could be envisioned for the stereoselective reduction of a corresponding ketone precursor. researchgate.net
To quantify the "greenness" of different synthetic routes, various green chemistry metrics are employed. These metrics, such as Process Mass Intensity (PMI) and E-Factor, provide a quantitative assessment of the environmental impact of a chemical process. whiterose.ac.ukresearchgate.net By applying these metrics, chemists can identify areas for improvement and design more sustainable synthetic strategies for this compound.
The following table provides a comparison of key green chemistry metrics for different types of synthetic approaches.
| Metric | Traditional Synthesis | Catalytic Methods | Biocatalytic Methods |
| Atom Economy | Often lower due to the use of stoichiometric reagents and protecting groups. | Can be significantly higher, especially with well-designed catalysts. | Typically very high, as enzymes are highly specific. |
| E-Factor (Waste/Product Ratio) | Generally high due to solvent use and by-product formation. | Lower, as catalysts are used in small amounts and can often be recycled. | Can be very low, especially if reactions are run in aqueous media. |
| Process Mass Intensity (PMI) | High, reflecting the large amount of material used relative to the product. | Lower, due to reduced reagent and solvent usage. | Potentially the lowest, with minimized solvent and reagent input. |
| Solvent and Energy Use | Often requires harsh solvents and elevated temperatures. | Can often be performed in greener solvents and under milder conditions. | Typically uses water as a solvent and operates at or near ambient temperature. |
Interdisciplinary Applications and Conceptual Advancements
The unique properties of this compound are leading to its exploration in a variety of interdisciplinary fields, driving conceptual advancements in chemistry and beyond.
In the field of chemical biology , this compound can be used as a molecular probe to study biological processes. The oxetane ring can be used as a "warhead" that can covalently react with specific biological targets, while the butanol chain can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to allow for visualization and isolation of the target.
The study of this compound and its derivatives is also contributing to a deeper conceptual understanding of chemical reactivity and bonding . The strained oxetane ring challenges our understanding of traditional chemical principles and provides a fertile ground for the discovery of new reactions and catalytic systems. Computational chemistry plays a vital role in elucidating the electronic structure and reactivity of this unique molecule, providing insights that can guide the design of new experiments.
Q & A
Q. Why do some studies report conflicting bioactivity results for oxetane-containing alcohols?
- Methodology : Bioactivity depends on stereochemistry and substituent placement. For example, minor changes in the oxetane’s substitution pattern (e.g., 3-methyl vs. 3-iodo derivatives) alter receptor binding, as seen in pheromone studies .
Applications in Drug Development
Q. How is this compound utilized to improve drug solubility and metabolic stability?
- Methodology : The oxetane ring reduces metabolic oxidation compared to carbonyl groups. In EU Patent EP4374877A2, oxetane-containing spiro compounds exhibit enhanced bioavailability, attributed to the ring’s rigidity and polarity .
Q. What strategies enable regioselective functionalization of this compound for targeted drug synthesis?
- Methodology : Protecting group chemistry (e.g., silylation of the hydroxyl) allows selective modification of the oxetane ring. Mitsunobu reactions install ethers or amines at specific positions, as demonstrated in indazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
